1-cycloheptyl-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Cycloheptyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cycloheptyl group at the nitrogen atom and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cycloheptyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-Cycloheptyl-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The cycloheptyl group enhances its lipophilicity, allowing it to interact with lipid membranes and modulate receptor activity. The carboxylic acid group can form hydrogen bonds, contributing to its binding affinity with biological targets.
Comparison with Similar Compounds
- 1-Cyclohexyl-1H-imidazole-4-carboxylic acid
- 1-Cyclopentyl-1H-imidazole-4-carboxylic acid
- 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid
Comparison: 1-Cycloheptyl-1H-imidazole-4-carboxylic acid is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties. This makes it distinct in terms of its binding interactions and solubility compared to its cyclohexyl and cyclopentyl analogs. The presence of the cycloheptyl group may also enhance its stability and bioavailability in biological systems.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-cycloheptylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,14,15) |
InChI Key |
GDGFTYKENNZVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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